Calcitonin, porcine

Description

Properties

CAS No. |

12321-44-7 |

|---|---|

Molecular Formula |

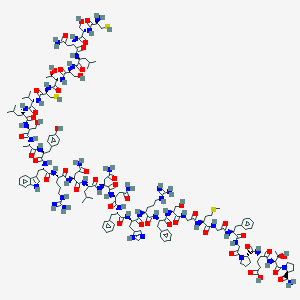

C159H232N46O45S3 |

Molecular Weight |

3604.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C159H232N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115-75-253-252-74-92(160)131(224)196-113(72-208)151(244)194-110(64-121(164)216)147(240)186-99(53-78(3)4)139(232)199-114(73-209)152(245)202-127(82(10)210)156(249)200-115)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-251-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 |

InChI Key |

KSIYPKPZIBBUFR-LJNLPFSOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N |

Other CAS No. |

12321-44-7 |

sequence |

CSNLSTCVLSAYWRNLNNFHRFSGMGFGPETP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Function of Porcine Calcitonin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of porcine calcitonin, a 32-amino acid peptide hormone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular and cellular mechanisms of calcitonin action.

Structure of Porcine Calcitonin

Primary Structure

Porcine calcitonin is a single-chain polypeptide composed of 32 amino acids.[1] Its primary structure is characterized by a disulfide bridge between the cysteine residues at positions 1 and 7, which forms a seven-membered ring at the N-terminus, and a prolinamide at the C-terminus. The definitive amino acid sequence of porcine calcitonin is as follows:

Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH₂

This sequence has been determined through purification and sequencing studies.[1]

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH₂ | [1] |

| Number of Amino Acids | 32 | [1] |

| Disulfide Bridge | Between Cys-1 and Cys-7 | [1] |

| C-terminus | Prolinamide |

Secondary and Tertiary Structure

As of the current date, there is a lack of publicly available, experimentally determined three-dimensional structures of porcine calcitonin from methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. However, based on studies of other calcitonin peptides, such as human and salmon calcitonin, it is predicted that porcine calcitonin likely adopts a flexible conformation in solution, with a tendency to form an α-helical structure in the central region of the peptide, particularly when interacting with its receptor. The N-terminal disulfide ring and the C-terminal tail are likely to be more flexible. Computational modeling approaches could be employed to predict the three-dimensional structure of porcine calcitonin based on its primary sequence and homology with other calcitonins.

Physiological Function of Porcine Calcitonin

Porcine calcitonin is a potent peptide hormone that plays a crucial role in calcium and phosphate (B84403) homeostasis. Its primary physiological functions are mediated through its interaction with the calcitonin receptor (CTR), a member of the G-protein coupled receptor (GPCR) family.

The main physiological effects of porcine calcitonin include:

-

Inhibition of Bone Resorption: Calcitonin directly targets osteoclasts, the cells responsible for bone breakdown, to inhibit their resorptive activity. This action leads to a decrease in the release of calcium and phosphate from the bone into the bloodstream.

-

Renal Excretion of Calcium and Phosphate: Calcitonin acts on the kidneys to increase the urinary excretion of calcium and phosphate, further contributing to the lowering of their plasma concentrations.

The overall effect of these actions is a reduction in circulating calcium and phosphate levels.

The Calcitonin Receptor and Receptor Activity-Modifying Proteins (RAMPs)

The biological effects of porcine calcitonin are initiated by its binding to the calcitonin receptor (CTR). The porcine CTR has been cloned and characterized as a class B GPCR. The specificity and activity of the CTR can be modulated by a family of single-transmembrane-spanning proteins known as Receptor Activity-Modifying Proteins (RAMPs). While the interaction of porcine CTR with RAMPs has been studied, it has been shown that co-expression with RAMPs does not significantly increase its affinity for amylin, in contrast to what is observed in the human system.

Signaling Pathways

Upon binding of porcine calcitonin to its receptor, a conformational change is induced in the CTR, leading to the activation of intracellular signaling cascades. The primary and most well-characterized signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs).

dot

This activation of adenylyl cyclase leads to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to the physiological effects of calcitonin, such as the inhibition of osteoclast function.

In addition to the canonical Gs-cAMP pathway, there is evidence suggesting that the calcitonin receptor can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). However, the Gs-cAMP pathway is considered the primary signaling mechanism for calcitonin's actions.

Experimental Protocols

Purification of Porcine Calcitonin

A simplified, high-yield procedure for the isolation of porcine calcitonin from thyroid glands has been described. The general workflow involves:

dot

Radioligand Binding Assay for Calcitonin Receptor

This protocol is a representative method for determining the binding affinity of ligands to the calcitonin receptor.

Materials:

-

Cell membranes expressing the porcine calcitonin receptor (e.g., from transfected cell lines or native tissues).

-

Radiolabeled calcitonin (e.g., ¹²⁵I-salmon calcitonin).

-

Unlabeled porcine calcitonin (for competition assays).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the CTR in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

Radiolabeled calcitonin at a fixed concentration (typically near its Kd).

-

For competition assays, add increasing concentrations of unlabeled porcine calcitonin. For saturation binding, add increasing concentrations of the radioligand.

-

For non-specific binding control wells, add a high concentration of unlabeled calcitonin.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the IC₅₀ and Ki values. For saturation assays, determine the Kd and Bmax.

| Parameter | Typical Value/Condition |

| Radioligand | ¹²⁵I-salmon calcitonin |

| Membrane Source | Transfected HEK293 or CHO cells |

| Incubation Time | 60 minutes |

| Incubation Temperature | 25°C |

| Filtration | Glass fiber filters |

cAMP Accumulation Assay

This protocol measures the functional response of cells to calcitonin by quantifying the production of intracellular cAMP.

Materials:

-

Whole cells expressing the porcine calcitonin receptor (e.g., LLC-PK1 or transfected CHO cells).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Porcine calcitonin.

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of porcine calcitonin to the wells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the porcine calcitonin concentration and determine the EC₅₀ value.

| Parameter | Typical Value/Condition |

| Cell Line | LLC-PK1 or transfected CHO/COS-7 cells |

| Stimulation Time | 10-30 minutes |

| Stimulation Temperature | 37°C |

| cAMP Detection | ELISA, HTRF, or RIA |

Conclusion

Porcine calcitonin is a well-characterized peptide hormone with a defined primary structure and significant physiological roles in calcium homeostasis. Its function is mediated through the calcitonin receptor, primarily via the Gs-cAMP signaling pathway. The experimental protocols outlined in this guide provide a foundation for further research into the structure-function relationships of porcine calcitonin and its potential therapeutic applications. While the precise three-dimensional structure of porcine calcitonin remains to be experimentally determined, ongoing research in the field of peptide hormones and their receptors will continue to shed light on the molecular intricacies of its action.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine calcitonin gene-related peptide (pCGRP) is a 37-amino acid neuropeptide that plays a significant role in a wide array of physiological processes within the porcine model.[1][2] As a member of the calcitonin family of peptides, which also includes calcitonin, adrenomedullin, and amylin, pCGRP is generated through alternative RNA processing of the calcitonin gene.[1] This peptide is predominantly localized in sensory C and Aδ fibers, which are extensively distributed throughout the body, particularly in perivascular areas, indicating its dual function in sensory neurotransmission and efferent or effector roles.[1] Its structural similarity to human β-CGRP highlights its relevance in translational research.[2]

This technical guide provides an in-depth exploration of the core relationships of pCGRP, focusing on its signaling pathways, receptor interactions, and physiological functions. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are utilizing the porcine model for preclinical studies in areas such as pain, cardiovascular disease, and inflammation.

pCGRP Receptor and Signaling Pathways

The biological effects of pCGRP are mediated through its interaction with a unique receptor complex. This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1). The association with RAMP1 is crucial for the receptor's functionality and ligand specificity for CGRP. In contrast, when CLR associates with RAMP2, it forms the receptor for adrenomedullin.

Upon binding of pCGRP to the CLR/RAMP1 complex, a cascade of intracellular signaling events is initiated. The most well-characterized pathway involves the coupling to a Gαs protein, which leads to the activation of adenylyl cyclase (AC). This, in turn, elevates intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which can modulate gene transcription.

Beyond the canonical Gαs-cAMP-PKA pathway, pCGRP signaling is complex and can involve other G-protein subunits and downstream effectors. Evidence suggests the involvement of Gαi/o, Gαq/11, and β-arrestin signaling pathways. Furthermore, pCGRP has been shown to activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPKs, which are implicated in cellular processes like proliferation and protection from apoptosis.

Signaling Pathway Diagram

Caption: pCGRP Signaling Cascade.

Quantitative Data on pCGRP Interactions

The following tables summarize key quantitative data related to pCGRP binding and its functional effects in porcine models.

| Parameter | Value | Species/Tissue | Reference |

| Receptor Binding Affinity (Kd) | |||

| [¹²⁵I]CGRP to cloned pCGRP receptor | 38.5 pM | Porcine Lung (expressed in HEK-293 cells) | |

| CGRP binding site in spleen membranes | 2.24 ± 0.48 nM | Porcine Spleen | |

| Receptor Density (Bmax) | |||

| CGRP binding site in spleen membranes | 78 ± 4.09 fmol/mg of protein | Porcine Spleen | |

| Functional Activity (EC₅₀) | |||

| CGRP-stimulated adenylyl cyclase activation | 2.5 nM | Porcine Lung (expressed in HEK-293 cells) | |

| Physiological Effects | |||

| Maximal suppression of T lymphocyte proliferation | 10⁻⁹ M | Porcine Spleen T Lymphocytes | |

| Maximal suppression of T lymphocyte proliferation | 10⁻⁶ M | Porcine Peripheral Blood T Lymphocytes |

Table 1: Quantitative Parameters of pCGRP Interaction.

Physiological Roles of pCGRP

pCGRP is involved in a diverse range of physiological functions in pigs, underscoring its importance as a therapeutic target and a key molecule in preclinical disease models.

Cardiovascular System

In the porcine cardiovascular system, pCGRP exhibits potent vasodilatory effects. It can modulate coronary blood flow, often producing biphasic changes with an initial increase followed by a decrease. These effects are complex and can be mediated by both endothelium-dependent and -independent mechanisms.

Pain and Inflammation

pCGRP is a key mediator of pain transmission and neurogenic inflammation. In porcine models of neuropathic pain, persistent high levels of pCGRP are observed at the site of nerve injury, correlating with pain behaviors like mechanical and tactile allodynia. This makes the porcine model valuable for studying chronic pain and for the preclinical evaluation of novel analgesics.

Immune System

pCGRP-positive nerve fibers are found in lymphoid organs such as the spleen, where the peptide can modulate immune cell function. It has been shown to have a suppressive effect on T lymphocyte proliferation in pigs, with differing potencies on lymphocytes from the spleen versus peripheral blood. This immunomodulatory role suggests its involvement in the intricate interplay between the nervous and immune systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of pCGRP. Below are outlines for key experimental protocols.

Receptor Binding Assay

This protocol is a standard method for characterizing the binding of ligands to their receptors.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of pCGRP to its receptor in porcine tissues.

Materials:

-

Porcine tissue of interest (e.g., lung, spleen)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled CGRP (e.g., [¹²⁵I]CGRP)

-

Unlabeled CGRP (for competition assays)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the porcine tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a microtiter plate, combine the membrane preparation, radiolabeled CGRP at a fixed concentration, and varying concentrations of unlabeled CGRP (for competition binding) or assay buffer alone (for total binding).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled CGRP) from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.

Experimental Workflow Diagram

Caption: Receptor Binding Assay Workflow.

Immunohistochemistry (IHC)

This protocol allows for the visualization of pCGRP expression and localization within porcine tissues.

Objective: To identify the distribution of pCGRP-immunoreactive structures in formalin-fixed, paraffin-embedded porcine tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded porcine tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., normal serum from the species of the secondary antibody)

-

Primary antibody against CGRP

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin (B73222) for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or steamer.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites with the blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against CGRP at a predetermined optimal dilution, typically overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

Signal Amplification: Apply the ABC reagent and incubate to form a complex with the biotinylated secondary antibody.

-

Visualization: Add the chromogen substrate to produce a colored precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Microscopy: Examine the slides under a microscope to assess the localization and intensity of pCGRP staining.

Logical Relationship Diagram

Caption: Core Relationships of pCGRP.

Conclusion

Porcine CGRP is a multifaceted neuropeptide with significant implications for a variety of physiological systems. Its well-characterized signaling pathways and conserved functions make the porcine model an invaluable tool for preclinical research. This technical guide provides a foundational understanding of pCGRP's core relationships, offering detailed data and protocols to support further investigation into its role in health and disease. For researchers and drug development professionals, a thorough comprehension of pCGRP's biology in the porcine model is essential for the successful translation of novel therapeutic strategies.

References

Endogenous Porcine Calcitonin: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of endogenous porcine calcitonin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative effects, and experimental methodologies related to this polypeptide hormone.

Core Physiological Effects of Porcine Calcitonin

Endogenous porcine calcitonin, a 32-amino acid polypeptide hormone secreted by the parafollicular cells (C-cells) of the thyroid gland, plays a crucial role in calcium and phosphorus homeostasis.[1][2][3] Its primary physiological function is to reduce blood calcium levels, an effect it achieves through direct actions on bone and the kidneys.[2][4]

Bone Metabolism

The most significant effect of calcitonin is the potent inhibition of osteoclast-mediated bone resorption. Osteoclasts, the cells responsible for breaking down bone tissue, possess high-affinity calcitonin receptors (CTR). Upon binding, calcitonin induces a rapid retraction of osteoclasts, inhibiting their motility and resorptive activity. This leads to a decrease in the release of calcium and phosphate (B84403) from the bone matrix into the bloodstream. While the primary effect is on osteoclasts, some studies suggest that calcitonin may also have anabolic effects on bone, potentially stimulating osteoblast proliferation and bone formation under certain conditions.

Calcium and Phosphate Homeostasis

By inhibiting bone resorption, porcine calcitonin effectively lowers serum calcium concentrations. In addition to its skeletal effects, calcitonin can also influence renal handling of electrolytes. It has been observed to promote the urinary excretion of calcium, phosphate, sodium, and magnesium by reducing their reabsorption in the renal tubules. This natriuretic and phosphaturic effect contributes to the overall hypocalcemic action of the hormone.

Quantitative Data on the Effects of Porcine Calcitonin

The following tables summarize quantitative data from various studies on the physiological effects of porcine calcitonin.

| Parameter | Species | Dosage/Concentration | Observed Effect | Reference |

| Bone Resorption | ||||

| Resorption Surfaces | Pig | 4 IU/kg/BW (intermittent & continuous) | Decreased in intermittently and continuously treated groups. | |

| Osteoclast Surfaces | Pig | 4 IU/kg/BW (intermittent & continuous) | No significant modification. | |

| Resorption Lacunae Formation | Porcine Osteoclasts (in vitro) | 10⁻⁷ mol/L porcine CT | Inhibition of resorption. | |

| Bone Formation | ||||

| Osteoblast Surfaces | Pig | 4 IU/kg/BW (intermittent & continuous) | Increased in intermittently and continuously treated groups. | |

| Mineralizing Surfaces | Pig | 4 IU/kg/BW (intermittent & continuous) | Increased in intermittently and continuously treated groups. | |

| Bone Formation Rate | Pig | 4 IU/kg/BW (intermittent & continuous) | Increased in intermittently and continuously treated groups. | |

| Calcium Metabolism | ||||

| Calcium Balance (Paget's Disease) | Human | Not specified | Induction of positive calcium balance (+50 to +240 mg/day). | |

| Radiocalcium Turnover (Paget's Disease) | Human | Not specified | Deceleration by 12% to 46%. | |

| Intestinal Calcium Flux | Piglet | Not specified | Inhibitory effect at physiological concentrations. | |

| Biochemical Markers | ||||

| Hyperphosphatasia (Paget's Disease) | Human | Not specified | Reduction of 15% to 60%. | |

| Hydroxyprolinuria (Paget's Disease) | Human | Not specified | Reduction of 15% to 60%. | |

| Plasma 1,25-dihydroxyvitamin D | Pig | 4 IU/kg/BW (intermittent & continuous) | Increased in intermittently and continuously treated groups. |

Signaling Pathways of Porcine Calcitonin

The physiological effects of porcine calcitonin are mediated through its interaction with the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) superfamily. The porcine CTR has been cloned and characterized, revealing a high degree of homology with other mammalian CTRs. Upon ligand binding, the CTR can couple to multiple intracellular signaling pathways.

Adenylyl Cyclase - cAMP Pathway

The primary and most well-characterized signaling pathway for the calcitonin receptor involves the activation of adenylyl cyclase through a stimulatory G protein (Gs). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately leading to the inhibition of osteoclast function.

Phospholipase C Pathway

In addition to the cAMP pathway, the calcitonin receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is also implicated in the regulation of osteoclast activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of porcine calcitonin.

In Vitro Osteoclast Resorption Assay

This assay is used to directly measure the inhibitory effect of calcitonin on the resorptive activity of osteoclasts.

-

Cell Culture: Osteoclasts are generated from porcine bone marrow cultures derived from neonatal pigs. These cultures are stimulated with 1,25-dihydroxyvitamin D3 to promote osteoclast differentiation.

-

Resorption Substrate: Differentiated osteoclasts are cultured on bovine cortical bone slices.

-

Treatment: The cultures are treated with varying concentrations of porcine calcitonin for a specified period (e.g., 18 hours).

-

Analysis: After the treatment period, the bone slices are cleaned, and the resorption lacunae (pits) are visualized and quantified using microscopy. The extent of inhibition is determined by comparing the resorbed area in treated versus untreated cultures.

Isolated Perfused Porcine Thyroid Gland Model

This ex vivo model allows for the study of calcitonin secretion in a controlled environment.

-

Gland Isolation: Thyroid glands are surgically isolated from pigs.

-

Perfusion: The glands are placed in a chamber and perfused with an oxygenated, temperature-controlled balanced salt solution at a constant rate (e.g., 2.5 ml/min).

-

Stimulation: Secretagogues such as calcium ions, theophylline, or pentagastrin (B549294) are added to the perfusion solution to stimulate calcitonin secretion.

-

Fraction Collection: Perfusate fractions are collected at regular intervals (e.g., 5 minutes).

-

Analysis: The concentration of immunoreactive porcine calcitonin in the collected fractions is determined using radioimmunoassay (RIA).

Conclusion

Endogenous porcine calcitonin is a key regulator of calcium homeostasis, primarily through its potent inhibition of bone resorption. Its actions are mediated by the calcitonin receptor, which activates multiple intracellular signaling pathways, with the adenylyl cyclase-cAMP system being of primary importance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of calcitonin and its analogues in the management of bone-related disorders. A thorough understanding of its physiological effects is paramount for the development of novel and effective treatments in this field.

References

An In-depth Technical Guide to Porcine Calcitonin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the porcine calcitonin receptor (pCTR). It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support research and development in endocrinology and pharmacology.

Introduction to the Porcine Calcitonin Receptor

The porcine calcitonin receptor (pCTR) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] As a member of the calcitonin receptor family, it is activated by the 32-amino acid polypeptide hormone calcitonin. The pCTR is primarily expressed in bone, kidney, and the central nervous system. Its activation triggers intracellular signaling cascades that ultimately regulate osteoclast activity and calcium excretion.[1] The first cloning of a porcine CTR (pCTR) cDNA was reported in 1991.[1] Understanding the binding affinity and kinetics of ligands to the pCTR is fundamental for the development of therapeutic agents targeting bone disorders such as osteoporosis and Paget's disease.

Ligand Binding Affinity

The binding affinity of various ligands to the porcine calcitonin receptor has been characterized primarily through radioligand competition binding assays. These studies typically utilize radioiodinated salmon calcitonin (¹²⁵I-sCT) due to its high affinity and stability.

Quantitative Binding Affinity Data

The following tables summarize the reported binding affinity data for different ligands at the porcine calcitonin receptor and the closely related porcine calcitonin gene-related peptide (CGRP) receptor.

Table 1: Binding Affinity of Calcitonin Analogs to Porcine Calcitonin Receptor (pCTR)

| Ligand | Receptor Source | Radioligand | Affinity Metric | Value | Reference |

| Salmon Calcitonin | Porcine Lung Membranes | ¹²⁵I-sCT | Ka | 0.9 x 10¹⁰ M⁻¹ | [2] |

| Salmon Calcitonin | Porcine Lung Membranes | ¹²⁵I-sCT | IC₅₀ | 0.12 nM | [2] |

| Bovine Calcitonin | Porcine Lung Membranes | ¹²⁵I-sCT | IC₅₀ | 63.8 nM |

Table 2: Binding Affinity of CGRP to Porcine CGRP Receptor

| Ligand | Receptor Source | Radioligand | Affinity Metric | Value | Reference |

| CGRP | Recombinant porcine CGRP-R in HEK-293 cells | ¹²⁵I-CGRP | Kd | 38.5 ± 6.0 pM |

Binding Kinetics

Detailed kinetic studies determining the association (k_on) and dissociation (k_off) rate constants for ligands at the porcine calcitonin receptor are not extensively reported in the available literature. However, studies on the human calcitonin receptor have shown that salmon calcitonin exhibits a very slow dissociation rate, contributing to its prolonged biological activity. This characteristic is likely conserved across species and contributes to the high potency of salmon calcitonin. Further kinetic studies on the pCTR are warranted to fully elucidate the binding dynamics of various ligands.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding affinity and functional activity of ligands at the porcine calcitonin receptor.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the pCTR.

Materials:

-

Receptor Source: Membranes prepared from porcine lung tissue or cells stably expressing the recombinant pCTR.

-

Radioligand: ¹²⁵I-labeled salmon calcitonin ([¹²⁵I]sCT).

-

Unlabeled Ligands: Calcitonin analogs and other test compounds.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize porcine lung tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of [¹²⁵I]sCT (typically at or below its Kd).

-

Porcine lung membrane preparation (e.g., 50-120 µg of protein).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of unlabeled competitor.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of unlabeled calcitonin.

-

Specific Binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

References

Molecular Characterization of the Porcine Calcitonin Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular characteristics of the porcine calcitonin (pCT) gene, also known as the CALCA gene. It covers the gene's structure, expression, the encoded protein, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of calcitonin and the development of related therapeutics.

Gene and Protein Characteristics

The porcine calcitonin gene (CALCA) is a member of the calcitonin family of polypeptide hormones. Through alternative splicing of the gene transcript, it gives rise to two distinct peptides: calcitonin and calcitonin gene-related peptide (CGRP).[1][2] In the thyroid C-cells, the primary transcript is processed to produce calcitonin mRNA, while in neural tissues, the same gene predominantly yields CGRP mRNA.[1][2]

Table 1: Porcine Calcitonin Gene and Protein Identifiers

| Feature | Identifier/Value | Source |

| Gene Name | Calcitonin Related Polypeptide Alpha (CALCA) | UniProt |

| Organism | Sus scrofa (Pig) | UniProt |

| UniProt Accession (Calcitonin) | P01259 | [3] |

| UniProt Accession (CGRP) | P30880 | |

| Mature Calcitonin Length | 32 amino acids | |

| Calcitonin Precursor Length | 141 amino acids |

Amino Acid Sequence

The amino acid sequence of the mature porcine calcitonin peptide has been determined.

Table 2: Amino Acid Sequence of Porcine Calcitonin

| Peptide | Sequence |

| Mature Porcine Calcitonin | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro |

Source: UniProt P01259

Gene Expression and Regulation

The expression of the porcine CALCA gene is tissue-specific. Calcitonin is primarily synthesized in the parafollicular cells (C-cells) of the thyroid gland. In contrast, CGRP expression is predominant in the central and peripheral nervous systems.

Studies in porcine hypothalamus have identified cDNAs for calcitonin receptor-stimulating peptides (CRSPs), which are part of the CGRP superfamily. RT-PCR analysis has shown that CRSP-2 and CRSP-3 transcripts are mainly expressed in the central nervous system and the thyroid gland.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the molecular characterization of the porcine calcitonin gene.

Gene Cloning and Sequencing

The cloning of the porcine calcitonin gene would typically involve the following workflow:

Caption: Workflow for cloning the porcine calcitonin gene.

Protocol:

-

RNA Isolation: Total RNA is extracted from porcine thyroid tissue using methods like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The calcitonin cDNA is amplified by Polymerase Chain Reaction (PCR) using primers designed based on homologous sequences from other species or known porcine peptide sequences.

-

Cloning: The amplified PCR product is ligated into a suitable cloning vector.

-

Transformation: The recombinant vector is transformed into competent E. coli cells for amplification.

-

Sequencing: The cloned cDNA insert is sequenced to determine the nucleotide sequence of the porcine calcitonin gene.

Expression Analysis: Northern Blotting

Northern blotting can be used to determine the size and relative abundance of calcitonin mRNA in different tissues.

Caption: Workflow for Northern blot analysis of pCT mRNA.

Protocol:

-

RNA Isolation: Extract total RNA from various porcine tissues.

-

Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for porcine calcitonin mRNA. The probe can be a radiolabeled or non-radioactively labeled cDNA fragment or an oligonucleotide.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence.

Expression Analysis: RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) provides a more sensitive and quantitative measurement of gene expression.

Protocol:

-

RNA Isolation and cDNA Synthesis: As described for gene cloning.

-

qPCR: Perform qPCR using cDNA as a template, primers specific for porcine calcitonin, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.

-

Data Analysis: Quantify the amount of calcitonin mRNA relative to a reference gene (e.g., GAPDH, ACTB).

Signaling Pathways

The biological effects of calcitonin are mediated by the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR). The porcine CTR has been cloned and characterized. Upon binding of calcitonin, the CTR can activate multiple signaling pathways. The primary pathway involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP). The receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Caption: Calcitonin Receptor Signaling Pathways.

This dual signaling capability allows calcitonin to elicit a wide range of physiological responses in its target cells. Studies on the CGRP receptor, which shares homology with the CTR, have also demonstrated coupling to both Gs and Gq pathways.

Conclusion

The molecular characterization of the porcine calcitonin gene provides a foundation for understanding its role in porcine physiology and for its potential applications in drug development. While the amino acid sequence of the mature peptide is well-established, further research to determine the full-length cDNA sequence and detailed quantitative expression profiles across various tissues would be beneficial. The elucidation of the dual signaling pathways of the porcine calcitonin receptor opens avenues for exploring the nuanced regulation of its physiological effects. This technical guide serves as a consolidated resource to aid in these ongoing research and development efforts.

References

The Role of Porcine Calcitonin in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine calcitonin, a 32-amino acid polypeptide hormone secreted by the parafollicular cells (C-cells) of the thyroid gland, plays a crucial role in maintaining calcium homeostasis in pigs.[1] Its primary physiological function is to lower elevated blood calcium levels, acting as a direct antagonist to parathyroid hormone (PTH).[1] This is achieved through its potent inhibitory effects on bone resorption and its influence on renal calcium excretion.[2][3] This technical guide provides an in-depth overview of the mechanisms of action, regulation, and experimental evaluation of porcine calcitonin, tailored for researchers and professionals in drug development.

Physiological Role and Mechanism of Action

Porcine calcitonin exerts its hypocalcemic effect primarily through two target organs: the bone and the kidneys.

Inhibition of Bone Resorption

The most significant effect of porcine calcitonin is the rapid and potent inhibition of osteoclast-mediated bone resorption.[2] Osteoclasts, the primary cells responsible for breaking down bone tissue, possess high-affinity calcitonin receptors (CTRs). Binding of porcine calcitonin to its receptor on osteoclasts triggers a cascade of intracellular events leading to:

-

Cytoskeletal changes: Inducing a rapid contraction of the osteoclast's ruffled border, the specialized membrane responsible for bone resorption. This morphological change effectively halts the resorptive process.

-

Reduced enzyme secretion: Decreasing the secretion of lysosomal enzymes and protons into the resorption lacuna, which are essential for dissolving the bone mineral and degrading the organic matrix.

Renal Effects

Porcine calcitonin also influences calcium and phosphate (B84403) handling in the kidneys. It has been shown to increase the urinary excretion of calcium, phosphate, sodium, and magnesium. This effect is achieved by directly acting on the renal tubules to decrease their reabsorptive capacity for these ions. While the primary hypocalcemic effect of calcitonin is attributed to its action on bone, the renal effects contribute to the overall lowering of blood calcium levels.

Quantitative Effects of Porcine Calcitonin

The administration of porcine calcitonin leads to a measurable decrease in plasma calcium concentrations. The magnitude and duration of this effect are dose-dependent.

| Parameter | Dosage | Observation | Species | Reference |

| Plasma Calcium Concentration | 0.2 or 0.4 mg/kg body weight (IV) | Significant decrease in plasma calcium concentration in both intact and thyroidectomized pigs. | Pig | |

| Urinary Calcium Excretion | Not specified in porcine studies | Increased urinary calcium excretion observed in human studies with porcine calcitonin. | Human | |

| Urinary Phosphate Excretion | Not specified in porcine studies | Increased urinary phosphate excretion (phosphaturia) observed in human studies. | Human | |

| Bone Resorption Markers | Not specified in porcine studies | Reduction in hydroxyprolinuria (a marker of collagen breakdown) by 15% to 60% in humans. | Human |

Regulation of Porcine Calcitonin Secretion

The secretion of calcitonin from the thyroid C-cells is tightly regulated, primarily by the concentration of ionized calcium in the blood.

-

Hypercalcemia: Elevated blood calcium levels are the most potent stimulus for calcitonin secretion. This forms a direct negative feedback loop to restore calcium homeostasis.

-

Gastrointestinal Hormones: Gastrin and pentagastrin (B549294) have been shown to stimulate calcitonin release, suggesting a proactive mechanism to handle the anticipated influx of calcium from dietary sources.

-

Neural Regulation: Catecholamines, such as epinephrine (B1671497) and isoproterenol, can also influence calcitonin secretion.

-

Inhibitory Factors: Somatostatin has been demonstrated to inhibit both basal and stimulated calcitonin secretion in pigs.

Signaling Pathways of Porcine Calcitonin

The binding of porcine calcitonin to its G-protein coupled receptor (GPCR) on osteoclasts initiates intracellular signaling cascades. The primary pathways involved are:

-

cAMP/PKA Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

PKC Pathway: Activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.

These pathways ultimately converge to induce the characteristic changes in osteoclast morphology and function, leading to the inhibition of bone resorption.

Experimental Protocols

In Vivo Administration and Blood Sampling in Pigs

Objective: To evaluate the in vivo hypocalcemic effect of porcine calcitonin.

Materials:

-

Porcine calcitonin (lyophilized)

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles (appropriate gauge for intravenous injection and blood collection)

-

Blood collection tubes (containing heparin or EDTA)

-

Centrifuge

-

Plasma storage tubes

Procedure:

-

Animal Preparation: Acclimatize healthy, growing pigs to the experimental conditions. Fast the animals overnight to establish a stable baseline calcium level.

-

Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein under anesthesia for stress-free and repeated blood collection.

-

Calcitonin Preparation: Reconstitute lyophilized porcine calcitonin in sterile saline to the desired concentration (e.g., for a dose of 0.2 mg/kg).

-

Baseline Blood Sample: Collect a baseline blood sample (e.g., 3-5 mL) immediately before calcitonin administration.

-

Administration: Administer the prepared porcine calcitonin solution intravenously (IV) as a bolus injection.

-

Serial Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes).

-

Sample Processing: Immediately after collection, centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Plasma Storage: Aliquot the plasma into labeled tubes and store at -80°C until analysis.

-

Calcium Measurement: Determine the plasma calcium concentration using a calcium-specific ion-selective electrode or a colorimetric assay kit.

In Vitro Porcine Osteoclast Resorption Assay

Objective: To assess the direct inhibitory effect of porcine calcitonin on osteoclast resorption activity.

Materials:

-

Bone marrow cells from neonatal pigs

-

Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), antibiotics, and 1,25(OH)2D3

-

Porcine calcitonin

-

Bovine cortical bone slices or dentine slices

-

Toluidine blue stain

-

Light microscope with image analysis software

Procedure:

-

Osteoclast Generation:

-

Isolate bone marrow cells from the long bones of neonatal pigs under sterile conditions.

-

Culture the cells in the presence of 1,25(OH)2D3 to stimulate osteoclast differentiation.

-

Monitor the cultures for the formation of large, multinucleated, TRAP-positive osteoclasts.

-

-

Resorption Assay:

-

Place sterile bovine cortical bone or dentine slices into 96-well plates.

-

Seed the in vitro-generated porcine osteoclasts onto the bone/dentine slices.

-

Allow the cells to attach and begin resorbing for a set period (e.g., 24-48 hours).

-

Treat the cultures with varying concentrations of porcine calcitonin. Include a vehicle-only control.

-

Incubate for an additional period (e.g., 18-24 hours).

-

-

Visualization and Quantification:

-

Remove the cells from the bone/dentine slices (e.g., using sonication).

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption per slice using image analysis software.

-

-

Data Analysis: Compare the resorbed area in the calcitonin-treated groups to the control group to determine the inhibitory effect.

Radioimmunoassay (RIA) for Porcine Calcitonin

Objective: To quantify the concentration of porcine calcitonin in plasma samples.

Principle: This is a competitive binding assay where unlabeled porcine calcitonin in the sample or standard competes with a fixed amount of radiolabeled porcine calcitonin for binding to a limited amount of specific antibody.

Materials:

-

Porcine calcitonin standard

-

Anti-porcine calcitonin antibody

-

¹²⁵I-labeled porcine calcitonin (tracer)

-

Assay buffer

-

Separation reagent (e.g., second antibody precipitation system)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of porcine calcitonin.

-

Assay Setup: In assay tubes, add the standard or unknown plasma sample, the specific anti-porcine calcitonin antibody, and the assay buffer.

-

Incubation: Incubate the tubes to allow the antibody to bind to both labeled and unlabeled calcitonin.

-

Addition of Tracer: Add a fixed amount of ¹²⁵I-labeled porcine calcitonin to each tube.

-

Second Incubation: Incubate again to allow for competitive binding.

-

Separation: Add the separation reagent to precipitate the antibody-bound calcitonin. Centrifuge to pellet the precipitate.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of porcine calcitonin in the unknown samples by interpolating their bound tracer percentage on the standard curve.

Conclusion

Porcine calcitonin is a key regulator of calcium homeostasis in pigs, primarily acting to lower blood calcium levels by inhibiting bone resorption and promoting renal calcium excretion. Its potent effects make it a subject of significant interest in both physiological research and as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the precise mechanisms and applications of this important hormone.

References

Porcine Calcitonin Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of porcine calcitonin (pCT) expression in various tissues. While direct quantitative data on pCT concentrations in different porcine tissues is limited in publicly available scientific literature, this document synthesizes the existing qualitative and semi-quantitative findings. It also offers detailed experimental protocols for the detection and quantification of pCT and outlines the key signaling pathways associated with calcitonin action.

Data Presentation: Porcine Calcitonin Expression

Table 1: Qualitative and Semi-Quantitative Expression of Porcine Calcitonin in Various Tissues

| Tissue | Expression Level | Method of Detection | Reference |

| Thyroid Gland | High (concentrated in the anterior to right lateral parts) | Immunohistochemistry, Radioimmunoassay (RIA) | [1][3][4] |

| Pituitary Gland | Present (immunoreactive) | Radioimmunoassay (RIA), Immunohistology | |

| Brain | Presence of calcitonin receptor-stimulating peptides (CRSPs) suggests a role for calcitonin signaling | Northern Blot, RIA | |

| Lung | Presence of calcitonin gene-related peptide (CGRP) and its receptor | Northern Blot | |

| Kidney | Presence of calcitonin receptors | Autoradiography, Membrane Assay | |

| Liver | Data not available | - |

Note: The table reflects the presence of calcitonin or related peptides and receptors. Direct quantification of porcine calcitonin protein or mRNA in many tissues is not extensively reported in the available literature.

Experimental Protocols

This section details the methodologies for key experiments used to study porcine calcitonin expression.

Radioimmunoassay (RIA) for Porcine Calcitonin in Tissue Homogenates

Radioimmunoassay is a highly sensitive technique for quantifying hormone levels. The following protocol is a general guideline for measuring pCT in tissue extracts.

a. Tissue Homogenization:

-

Excise fresh porcine tissue and immediately place it on ice.

-

Weigh the tissue and homogenize it in 5-10 volumes of ice-cold extraction buffer (e.g., 0.1 M acetic acid) using a tissue homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and store it at -80°C until the assay. Determine the total protein concentration of the extract using a standard protein assay (e.g., Bradford or BCA assay).

b. RIA Procedure:

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of synthetic porcine calcitonin.

-

Incubation: In RIA tubes, add a specific volume of standard or tissue extract, a fixed amount of radiolabeled pCT (e.g., ¹²⁵I-pCT), and a limited amount of anti-pCT antibody.

-

Competitive Binding: Incubate the mixture to allow competitive binding of labeled and unlabeled pCT to the antibody.

-

Separation: Separate the antibody-bound pCT from the free pCT. This can be achieved by precipitation with a secondary antibody or by using solid-phase-coated tubes.

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculation: The concentration of pCT in the tissue extract is inversely proportional to the measured radioactivity and is determined by interpolating from the standard curve.

Immunohistochemistry (IHC) for Porcine Calcitonin

Immunohistochemistry allows for the visualization of pCT within the cellular context of a tissue.

a. Tissue Preparation:

-

Fix fresh porcine tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.

-

Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections.

-

Mount the sections on adhesive-coated slides.

b. Staining Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0) to unmask the antigenic sites.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for porcine calcitonin at an optimized dilution overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Chromogen: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Quantitative Real-Time PCR (RT-qPCR) for Porcine Calcitonin mRNA

RT-qPCR is used to quantify the gene expression of porcine calcitonin (CALCA gene).

a. RNA Extraction and cDNA Synthesis:

-

Homogenize fresh porcine tissue in a lysis buffer containing a chaotropic agent to inactivate RNases.

-

Extract total RNA using a commercially available kit following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qPCR Protocol:

-

Primer and Probe Design: Design specific primers and a hydrolysis probe (e.g., TaqMan® probe) for the porcine calcitonin (CALCA) gene. The UniProt accession number for porcine calcitonin is P01259.

-

Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers, probe, and a qPCR master mix.

-

Amplification: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the pCT gene is calculated using the ΔΔCt method, normalizing the data to a stably expressed reference gene (e.g., GAPDH, ACTB).

Signaling Pathways and Experimental Workflows

Calcitonin Receptor Signaling Pathway

The calcitonin receptor (CTR) is a G protein-coupled receptor (GPCR) that, upon binding to calcitonin, can activate multiple intracellular signaling cascades. The primary pathways involve the activation of Gs and Gq proteins.

-

Gs Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates its own set of target proteins.

Caption: Calcitonin Receptor Signaling Pathways.

Experimental Workflow for Tissue Protein Quantification

The general workflow for quantifying protein expression in tissue samples involves several key stages, from sample preparation to data analysis. This can be adapted for various techniques such as ELISA, Western Blotting, or Mass Spectrometry.

Caption: General Workflow for Tissue Protein Quantification.

Experimental Workflow for Immunohistochemistry

The following diagram illustrates the key steps involved in the immunohistochemical staining of paraffin-embedded tissue sections to visualize porcine calcitonin.

Caption: Workflow for Immunohistochemical Staining.

References

- 1. Ultrastructural localization of calcitonin in the parafollicular cells of pig thyroid gland with cytochrome c-labeled antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunocytochemical demonstration of calcitonin-containing C-cells in the thyroid glands of different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IHC-P protocols | Abcam [abcam.com]

- 4. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bioassays of Porcine Calcitonin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine calcitonin (pCT) is a 32-amino acid polypeptide hormone that plays a crucial role in calcium homeostasis. Its primary physiological effect is to inhibit osteoclast-mediated bone resorption. Accurate determination of the biological activity of pCT is essential for drug development, quality control, and research purposes. This document provides detailed protocols for in vitro bioassays to quantify the activity of porcine calcitonin. The primary methods described herein leverage cultured cell lines that express the calcitonin receptor (CTR) and measure the downstream signaling events upon receptor activation.

The calcitonin receptor is a G-protein coupled receptor (GPCR) that, upon binding to calcitonin, primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4][5] The receptor can also couple to the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+) concentration. These second messenger responses provide a robust and quantifiable measure of calcitonin bioactivity.

Recommended In Vitro Bioassay Models

Two primary cell-based models are recommended for assessing porcine calcitonin activity:

-

HEK293 Cells Stably Expressing the Calcitonin Receptor (HEK293-CTR): Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in drug development and research due to their robust growth and transfectability. Stably expressing the calcitonin receptor in these cells creates a sensitive and specific assay system for measuring calcitonin activity.

-

T47D Human Breast Cancer Cell Line: The T47D cell line endogenously expresses the calcitonin receptor and has been historically used for calcitonin bioassays. These cells provide a physiologically relevant system for studying calcitonin activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the calcitonin receptor signaling pathway and a general experimental workflow for the bioassays.

Caption: Calcitonin Receptor Signaling Pathway.

Caption: General Experimental Workflow for Bioassays.

Quantitative Data Summary

The following table summarizes representative quantitative data for calcitonin activity from in vitro bioassays. Note that EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions.

| Cell Line | Assay Type | Agonist | EC50 | Reference |

| HEK293-CTR | cAMP Flux | Calcitonin | 5.12 x 10⁻¹¹ M | |

| HEK293-CTR | Calcium Flux | Calcitonin | 8.00 x 10⁻⁸ M | |

| T47D (membranes) | cAMP Accumulation | Human Calcitonin | 40 - 200 nM | |

| CHO-m | cAMP Accumulation | Salmon Calcitonin | 29.6 pM |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in HEK293-CTR Cells

This protocol describes a method to determine the potency of porcine calcitonin by measuring its ability to stimulate cAMP production in HEK293 cells stably expressing the calcitonin receptor.

Materials:

-

HEK293-CTR cells

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

-

IBMX (3-isobutyl-1-methylxanthine) solution

-

Porcine Calcitonin (pCT) standard and test samples

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

White, opaque 96-well cell culture plates

Methodology:

-

Cell Culture:

-

Maintain HEK293-CTR cells in a 37°C, 5% CO₂ incubator.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and resuspend in culture medium.

-

Seed 20,000 - 40,000 cells per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Assay Procedure:

-

Prepare serial dilutions of porcine calcitonin standard and test samples in Assay Buffer.

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 50 µL of Assay Buffer containing IBMX (a phosphodiesterase inhibitor, typically at 0.5 mM final concentration) to each well.

-

Add 50 µL of the porcine calcitonin dilutions to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the porcine calcitonin concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: Intracellular Calcium Flux Assay in HEK293-CTR Cells

This protocol measures the ability of porcine calcitonin to induce an increase in intracellular calcium concentration.

Materials:

-

HEK293-CTR cells and culture reagents (as in Protocol 1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Probenecid (an anion-exchange inhibitor)

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

-

Porcine Calcitonin (pCT) standard and test samples

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence plate reader with an injection system

Methodology:

-

Cell Culture and Seeding:

-

Follow steps 1 and 2 from Protocol 1, seeding cells in a black, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid).

-

Aspirate the culture medium and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Gently wash the cells twice with 100 µL of Assay Buffer containing Probenecid.

-

Add 100 µL of Assay Buffer with Probenecid to each well.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject the porcine calcitonin dilutions into the wells and continue to measure fluorescence for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the change in fluorescence against the logarithm of the porcine calcitonin concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 3: cAMP Bioassay using T47D Cells

This protocol utilizes the endogenous calcitonin receptors on T47D cells.

Materials:

-

T47D cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.2 IU/mL bovine insulin.

-

Other materials as listed in Protocol 1.

Methodology:

-

Cell Culture:

-

Maintain T47D cells in a 37°C, 5% CO₂ incubator.

-

Note: Glucocorticoids can upregulate calcitonin receptor expression in T47D cells. For consistent results, maintain a standardized cell culture protocol.

-

-

Cell Seeding:

-

Seed T47D cells at a density of 5 x 10⁴ cells/cm² in a 96-well plate.

-

Incubate for 24-48 hours.

-

-

Assay Procedure, cAMP Detection, and Data Analysis:

-

Follow steps 3, 4, and 5 from Protocol 1. The expected response may be less robust than with overexpressing cell lines.

-

Conclusion

The described in vitro bioassays provide reliable and reproducible methods for determining the biological activity of porcine calcitonin. The choice of cell line and assay format may depend on the specific application, required sensitivity, and available instrumentation. Assays based on HEK293-CTR cells generally offer high sensitivity and a robust signal window. T47D cells provide a more physiologically relevant model, though with potentially lower signal-to-noise ratios. Proper cell culture techniques and adherence to standardized protocols are critical for obtaining accurate and consistent results.

References

- 1. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an assay to measure bioactivity of human calcitonin in vitro using T47D cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. cells-online.com [cells-online.com]

- 5. innoprot.com [innoprot.com]

Application Notes and Protocols for Porcine Calcitonin Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the binding characteristics and signaling pathways of the porcine calcitonin receptor (pCTR). The methodologies described are essential for the screening and characterization of novel therapeutic agents targeting the calcitonin receptor family.

Introduction

The porcine calcitonin receptor (pCTR) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] Its activation by calcitonin primarily triggers the Gαs-adenylyl cyclase-cAMP signaling cascade, but it can also couple to other pathways, such as the phospholipase C (PLC) and ERK1/2 MAP kinase pathways.[2] Understanding the binding affinity of various ligands to the pCTR and their functional consequences is vital for the development of drugs for conditions like osteoporosis and metabolic diseases. These protocols detail the necessary steps for expressing pCTR in a heterologous system and performing radioligand binding and functional assays.

Data Presentation: Ligand Binding Affinities at the Porcine Calcitonin Receptor

The following table summarizes quantitative data for ligand binding to the porcine calcitonin receptor based on competitive and saturation binding assays.

| Ligand | Assay Type | Radioligand | Receptor Source | Kd (nM) | Ki (nM) | IC50 (nM) | Bmax (receptors/mg protein) |

| Salmon Calcitonin | Saturation Binding | ¹²⁵I-labeled salmon calcitonin | Porcine Lung Membranes | 0.11 | - | 0.12 | 4.0 x 10⁹ |

| Bovine Calcitonin | Competitive Binding | ¹²⁵I-labeled salmon calcitonin | Porcine Lung Membranes | - | - | 63.8 | - |

Note: Data derived from Fouchereau-Peron et al. (1981).[3] The affinity constant Ka of 0.9 x 10¹⁰ M⁻¹ was converted to Kd.

Experimental Protocols

Expression of Porcine Calcitonin Receptor in HEK-293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK-293) cells to express the porcine calcitonin receptor.

Materials:

-

HEK-293 cells

-

Complete medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)

-

Opti-MEM reduced-serum medium

-

Plasmid DNA encoding the porcine calcitonin receptor

-

Transfection reagent (e.g., Polyethylenimine (PEI) or a commercial reagent like CANFAST™)

-

T25 or T75 cell culture flasks

-

Sterile microfuge tubes

Procedure:

-

Cell Culture: Culture HEK-293 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged regularly to maintain exponential growth. For transfection, seed the cells 18-24 hours prior to the experiment to achieve 70-80% confluency on the day of transfection.[4]

-

Preparation of DNA-Transfection Reagent Complex:

-

In a sterile microfuge tube (Tube A), dilute the pCTR plasmid DNA in Opti-MEM.

-

In a separate sterile microfuge tube (Tube B), dilute the transfection reagent in Opti-MEM.

-

Slowly add the contents of Tube B to Tube A and mix gently.

-